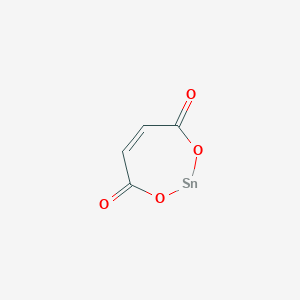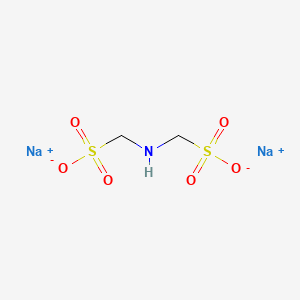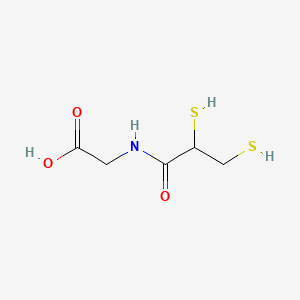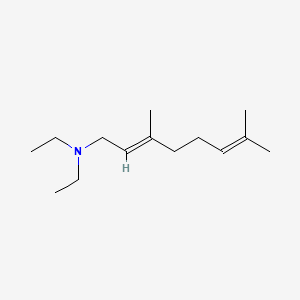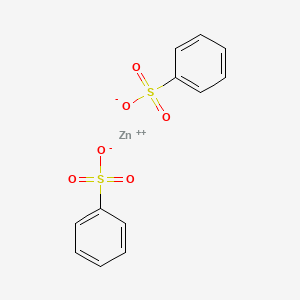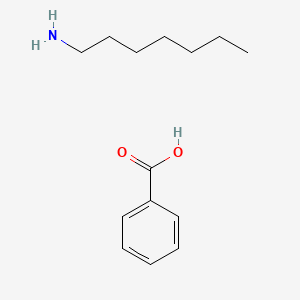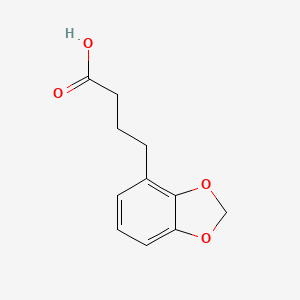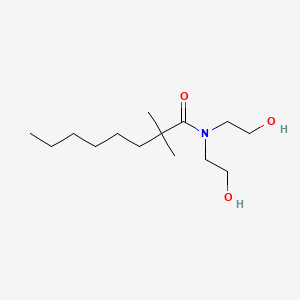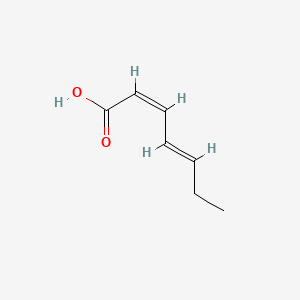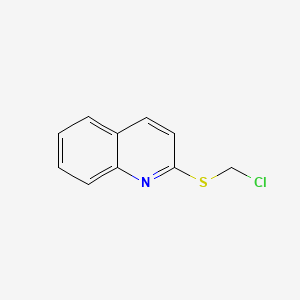
Quinoline, 2-((chloromethyl)thio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 2-((chloromethyl)thio)-: is a heterocyclic aromatic organic compound that features a quinoline core with a chloromethylthio substituent at the second position. Quinoline derivatives are known for their wide range of applications in medicinal, bioorganic, agrochemical, and industrial chemistry . The presence of the double ring structure and a heteroatom (nitrogen) in quinolines allows them to participate in various chemical transformations .
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Quinoline, 2-((chloromethyl)thio)- typically begins with quinoline as the core structure.
Thioether Formation: The chloromethylated quinoline is then reacted with a thiol compound, such as thiourea, under basic conditions to form the thioether linkage.
Industrial Production Methods: Industrial production of Quinoline, 2-((chloromethyl)thio)- may involve continuous flow processes to ensure high yield and purity. Catalysts and solvents are often recycled to minimize waste and reduce production costs .
化学反応の分析
Types of Reactions:
Oxidation: Quinoline, 2-((chloromethyl)thio)- can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The chloromethyl group can be substituted with various nucleophiles, such as amines or alcohols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
Chemistry: Quinoline, 2-((chloromethyl)thio)- is used as an intermediate in the synthesis of more complex quinoline derivatives, which are valuable in various chemical transformations .
Biology and Medicine: Quinoline derivatives have shown significant biological activities, including antimalarial, antibacterial, antiviral, and anti-inflammatory properties. Quinoline, 2-((chloromethyl)thio)- may serve as a precursor for the synthesis of bioactive molecules .
Industry: In the industrial sector, Quinoline, 2-((chloromethyl)thio)- is used in the production of dyes, pigments, and agrochemicals. Its derivatives are also employed in the development of materials with specific electronic and optical properties .
作用機序
The mechanism of action of Quinoline, 2-((chloromethyl)thio)- involves its interaction with molecular targets such as enzymes and receptors. The chloromethylthio group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function . This interaction can disrupt cellular processes and exert therapeutic effects .
類似化合物との比較
2-(Chloromethyl)quinoline: Lacks the thioether group, making it less reactive in certain chemical transformations.
Quinoline-2-thione: Contains a thione group instead of a chloromethylthio group, leading to different reactivity and biological activity.
Uniqueness: Quinoline, 2-((chloromethyl)thio)- is unique due to the presence of both a chloromethyl and a thioether group, which allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities .
特性
CAS番号 |
62601-19-8 |
|---|---|
分子式 |
C10H8ClNS |
分子量 |
209.70 g/mol |
IUPAC名 |
2-(chloromethylsulfanyl)quinoline |
InChI |
InChI=1S/C10H8ClNS/c11-7-13-10-6-5-8-3-1-2-4-9(8)12-10/h1-6H,7H2 |
InChIキー |
LFQJMJHMMNGWPN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


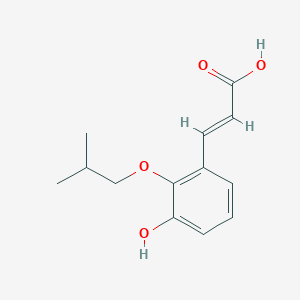
![2,10,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3,5,7,11,14,16-heptaen-9-one](/img/structure/B12658516.png)
